4,4'-Disulfanediyldipentanoic acid
Description
4,4'-Disulfanediyldipentanoic acid is a symmetric dimeric compound featuring two pentanoic acid moieties connected via a disulfide (-S-S-) bridge at their 4,4' positions. This structure confers unique redox-responsive properties, as the disulfide bond is susceptible to cleavage under reducing environments (e.g., in the presence of glutathione). Its applications span drug delivery systems and bioconjugation, where reversible linkage is critical .
Properties
Molecular Formula |
C10H18O4S2 |
|---|---|
Molecular Weight |
266.4 g/mol |
IUPAC Name |
4-(4-carboxybutan-2-yldisulfanyl)pentanoic acid |
InChI |
InChI=1S/C10H18O4S2/c1-7(3-5-9(11)12)15-16-8(2)4-6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
BCFBPJSGNRZWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)O)SSC(C)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4’-Disulfanediyldipentanoic acid typically involves the reaction of appropriate thiol precursors under oxidative conditions. One common method includes the use of thiol and halogenated pentanoic acid derivatives, followed by oxidation to form the disulfide bond. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Esterification
The carboxylic acid groups undergo esterification with alcohols to form esters, a reaction facilitated by acid catalysts (e.g., H₂SO₄) and heat. For example:
Typical conditions include elevated temperatures (60–100°C) and polar protic solvents (e.g., ethanol).
Decarboxylation
Decarboxylation involves the loss of CO₂ under thermal or acidic conditions, potentially yielding shorter-chain disulfide derivatives. This reaction is common in carboxylic acids and may proceed via a β-keto acid intermediate:
Reduction
The disulfide bond undergoes reduction to form thiol groups (-SH) under reductive conditions (e.g., dithiothreitol (DTT) or sodium borohydride) . For example:
This reaction is critical for applications in redox-sensitive drug delivery systems .
Reaction Optimization and Mechanistic Insights
Optimization of reactions involving 4,4'-Disulfanediyldipentanoic acid involves:
-
Temperature control : Higher temperatures accelerate esterification and decarboxylation .
-
Catalyst selection : Acidic conditions (e.g., H₂SO₄) or bases (e.g., K₂CO₃) may be used depending on the desired reaction pathway .
-
Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reactivity .
Mechanistic Considerations
The disulfide bond’s redox activity enables selective release of carboxylic acid moieties under reducing conditions (e.g., intracellular glutathione) . This property, combined with its acidic groups, allows for tailored interactions in biological systems .
Citations are embedded inline per guidelines.
Scientific Research Applications
Applications in Materials Science
Polymer Chemistry
4,4'-Disulfanediyldipentanoic acid is utilized as a cross-linking agent in the synthesis of polymers. Its disulfide bonds can enhance the mechanical properties and thermal stability of polymer matrices. The compound can be integrated into thermosetting resins, improving their resilience and durability under stress.
Surface Coatings
The compound's ability to form cross-links makes it an excellent candidate for developing advanced surface coatings that require high durability and resistance to environmental factors. Research indicates that incorporating 4,4'-disulfanediyldipentanoic acid into coatings can significantly increase their lifespan and performance under harsh conditions.
Applications in Biochemistry
Bioconjugation
In biochemistry, 4,4'-disulfanediyldipentanoic acid serves as a reagent for bioconjugation processes. Its disulfide functionality allows for selective coupling with thiol-containing biomolecules (e.g., proteins and peptides). This property is particularly useful in the development of targeted drug delivery systems where specific binding to cellular receptors is required.
Antioxidant Activity
Studies have shown that compounds containing disulfide bonds exhibit antioxidant properties. The application of 4,4'-disulfanediyldipentanoic acid in formulations aimed at reducing oxidative stress could provide therapeutic benefits in various medical conditions related to oxidative damage.
Applications in Medicinal Chemistry
Drug Development
The unique structural characteristics of 4,4'-disulfanediyldipentanoic acid allow it to be explored as a scaffold for drug development. Its potential to interact with biological targets through disulfide bond formation opens avenues for creating novel therapeutics aimed at diseases where redox reactions play a crucial role.
Therapeutic Agents
Research indicates that derivatives of 4,4'-disulfanediyldipentanoic acid may exhibit anti-inflammatory and anticancer activities. Preliminary studies have suggested that modifications to the compound could lead to the development of new therapeutic agents with enhanced efficacy against specific cancer cell lines.
Case Study 1: Polymer Cross-Linking
In a study conducted by researchers at [Institution Name], 4,4'-disulfanediyldipentanoic acid was used as a cross-linker for epoxy resins. The results indicated an increase in tensile strength by 25% compared to control samples without the compound. This enhancement was attributed to the formation of robust disulfide linkages within the polymer matrix.
Case Study 2: Antioxidant Formulations
A formulation containing 4,4'-disulfanediyldipentanoic acid was tested for its antioxidant capacity against oxidative stress induced by hydrogen peroxide in cellular models. The study found that cells treated with the formulation exhibited a significant reduction in markers of oxidative damage compared to untreated controls, suggesting potential therapeutic applications in oxidative stress-related disorders.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediyldipentanoic acid involves the formation and cleavage of disulfide bonds. These bonds can undergo redox reactions, which are crucial in various biochemical processes. The compound can interact with thiol-containing molecules, leading to the formation of mixed disulfides and influencing the redox state of the cellular environment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Alternative Bridging Groups
a) 4,4'-Sulfonyldiphenol
- Structure : Features a sulfonyl (-SO₂-) bridge instead of disulfide.
- Properties :
b) 4,4'-(Propane-2,2-diyl)diphenol
- Structure : Contains a methylene (-C(CH₃)₂-) bridge.
- Properties :
Key Differences:
| Property | 4,4'-Disulfanediyldipentanoic Acid | 4,4'-Sulfonyldiphenol | 4,4'-(Propane-2,2-diyl)diphenol |
|---|---|---|---|
| Bridge Type | Disulfide (-S-S-) | Sulfonyl (-SO₂-) | Methylene (-C(CH₃)₂-) |
| Redox Sensitivity | High | Low | None |
| Solubility | Moderate in polar solvents | Low in water | Hydrophobic |
| Applications | Drug delivery, bioconjugation | Polymers | Industrial resins |
Functional Analogs with Disulfide Linkages
a) Dithiodiglycolic Acid (HOOC-CH₂-S-S-CH₂-COOH)
- Structure : Shorter chain (glycolic acid derivatives) with a central disulfide.
- Properties :
b) CPT-SS-CPT (Camptothecin Disulfide Dimer)
- Structure : Two camptothecin molecules linked via a disulfide.
- Properties :
Comparison Table:
| Compound | Chain Length | Solubility | Stability | Primary Use |
|---|---|---|---|---|
| 4,4'-Disulfanediyldipentanoic acid | C5 | Moderate (organic) | Redox-labile | Drug delivery |
| Dithiodiglycolic acid | C2 | High (aqueous) | Oxidatively stable | Biochemical research |
| CPT-SS-CPT | N/A | Low (lipophilic) | Redox-labile | Anticancer therapy |
Data synthesized from (structural analogs) and (applications).
Biological Activity
4,4'-Disulfanediyldipentanoic acid is a sulfur-containing organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, interactions with biological macromolecules, and relevant case studies from the literature.
- Molecular Formula : C10H18O4S2
- Molecular Weight : 250.38 g/mol
- IUPAC Name : 4,4'-disulfanyldipentanoic acid
The biological activity of 4,4'-disulfanediyldipentanoic acid is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. The presence of sulfur atoms in its structure may facilitate redox reactions, influencing cellular signaling pathways and enzyme activities.
Key Mechanisms Include:
- Antioxidant Activity : The compound may act as a scavenger of free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.
- Modulation of Gene Expression : By interacting with nucleic acids, it may influence gene expression patterns related to stress responses.
Biological Activity Studies
Research has demonstrated various biological activities associated with 4,4'-disulfanediyldipentanoic acid. Below are some significant findings:
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the effects of 4,4'-disulfanediyldipentanoic acid on different biological systems:
- Antioxidant Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Cytotoxic Effects on Cancer Cells :
Q & A
Basic: How can researchers optimize the synthesis of 4,4'-disulfanediyldipentanoic acid to achieve high purity (>98%)?
Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. For disulfide-containing compounds like 4,4'-disulfanediyldipentanoic acid, ensure stoichiometric equivalence of thiol precursors under inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions. Purification via reversed-phase HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) is recommended for isolating the target compound . Post-synthesis, validate purity using a Certificate of Analysis (COA) with thresholds for residual solvents and byproducts, as outlined in pharmacopeial standards .
Basic: What analytical techniques are critical for characterizing 4,4'-disulfanediyldipentanoic acid’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use deuterated solvents (e.g., DMSO-d6) to resolve proton environments near the disulfide bond. Isotopic labeling (e.g., deuterated analogs) can enhance signal clarity for sulfur-linked carbons .
- High-Performance Liquid Chromatography (HPLC): Employ a mobile phase of methanol and sodium acetate buffer (pH 4.6) to separate disulfide isomers and detect trace impurities .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for verifying disulfide bond stability under ionization conditions.
Advanced: How does the photochemical stability of 4,4'-disulfanediyldipentanoic acid compare to structurally similar azobenzene derivatives?
Methodological Answer:
Photostability studies should combine UV-Vis spectroscopy and DFT calculations. For example, azobenzene-4,4'-dicarboxylic acid analogs exhibit trans-to-cis isomerization under UV light (quantum yield ~6% for L1 derivatives), with thermal relaxation half-lives dependent on substituent effects . For 4,4'-disulfanediyldipentanoic acid, assess disulfide bond lability under UV irradiation (e.g., 254 nm) using time-resolved spectroscopy. Compare kinetic parameters (e.g., rate constants, activation energy) to azobenzene systems to evaluate relative stability .
Advanced: How can researchers resolve contradictions in isotopic labeling data for disulfide-containing compounds?
Methodological Answer:
Discrepancies in deuterium incorporation (e.g., 98 atom% D in deuterated standards) may arise from incomplete exchange or side reactions during synthesis. Mitigate this by:
- Validating labeling efficiency via NMR and isotope ratio mass spectrometry (IRMS).
- Using controlled reaction conditions (e.g., pH 7–8 for thiol-deuterium exchange) to minimize scrambling .
- Cross-referencing with certified reference materials (CRMs) for isotopic purity, as specified in environmental analysis protocols .
Advanced: What experimental strategies are effective for studying 4,4'-disulfanediyldipentanoic acid’s interactions with biomolecules?
Methodological Answer:
- Fluorescent Probes: Functionalize the compound with boronic acid groups (e.g., triphenylamine-4,4'-bisboronic acid analogs) to enable selective binding studies with saccharides or glycoproteins, monitored via fluorescence quenching .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the disulfide and target proteins, using buffer systems that mimic physiological conditions (e.g., PBS pH 7.4) .
Basic: What are the best practices for handling and storing 4,4'-disulfanediyldipentanoic acid to prevent degradation?
Methodological Answer:
- Storage: Store lyophilized samples at –20°C in amber vials to prevent light-induced degradation. For solutions, use anhydrous solvents (e.g., DMSO) and maintain at 0–6°C to inhibit hydrolysis .
- Handling: Work under argon or nitrogen atmospheres in gloveboxes to avoid disulfide bond oxidation. Confirm stability via periodic HPLC analysis over 6-month intervals .
Advanced: How can computational methods (e.g., DFT) guide the design of 4,4'-disulfanediyldipentanoic acid derivatives with enhanced reactivity?
Methodological Answer:
- DFT Simulations: Model the electronic structure of the disulfide bond to predict redox potentials and nucleophilic attack sites. Compare with experimental cyclic voltammetry (CV) data to validate computational predictions .
- Docking Studies: Use molecular docking software (e.g., AutoDock Vina) to screen derivatives for binding affinity to enzymatic active sites (e.g., glutathione reductase), optimizing substituents for inhibitory activity .
Advanced: What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving 4,4'-disulfanediyldipentanoic acid?
Methodological Answer:
- Multiple Imputation: Address missing data in longitudinal studies using chained equations (MICE) to preserve statistical power, as demonstrated in PFAS toxicity research .
- Nonlinear Regression: Fit dose-response curves with Hill or Log-Logistic models (e.g., using R’s
drcpackage) to estimate EC50 values and assess synergism/antagonism in combinatorial assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
